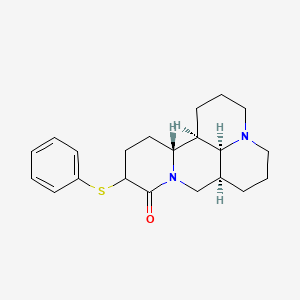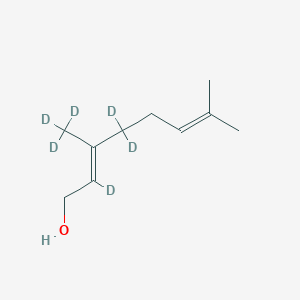
Geraniol-D6 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geraniol-D6 (Major): is a deuterated form of geraniol, a monoterpenoid and an alcohol. It is primarily used as a stable isotope-labeled compound in various research applications. The molecular formula of Geraniol-D6 (Major) is C10H12D6O, and it has a molecular weight of 160.29 g/mol . Geraniol itself is known for its pleasant rose-like aroma and is a major component of essential oils such as citronella oil, rose oil, and palmarosa oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geraniol-D6 (Major) is synthesized by incorporating deuterium atoms into the geraniol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of Geraniol-D6 (Major) involves large-scale synthesis using deuterium gas and appropriate catalysts. The process is optimized to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Geraniol-D6 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), triphenylphosphine (PPh3), carbon tetrachloride (CCl4)
Major Products Formed:
Oxidation: Geranial (citral)
Reduction: Geraniol-D6 alcohol
Substitution: Geranyl tosylate, geranyl chloride
Scientific Research Applications
Geraniol-D6 (Major) has a wide range of applications in scientific research, including:
Chemistry:
- Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics .
- Employed in mass spectrometry (MS) for the identification and quantification of compounds in complex mixtures .
Biology:
- Investigated for its role in cell proliferation and apoptosis, particularly in cancer research .
- Studied for its antibacterial, antifungal, antioxidant, and anti-inflammatory properties .
Medicine:
- Explored for its potential in treating various diseases, including diabetes and cancer .
- Used in pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion in the body .
Industry:
Mechanism of Action
Geraniol-D6 (Major) exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Geraniol-D6 disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits cell proliferation and induces apoptosis by targeting cell cycle and apoptosis pathways.
Anti-inflammatory Activity: Geraniol-D6 reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Geraniol-D6 (Major) can be compared with other similar compounds, such as:
Geraniol: The non-deuterated form of Geraniol-D6, with similar chemical properties and applications.
Nerol: An isomer of geraniol with a similar structure but different spatial arrangement of atoms.
Citronellol: Another monoterpenoid alcohol with similar uses in the fragrance industry.
Linalool: A monoterpenoid alcohol with a floral scent, used in perfumes and as an insect repellent.
Uniqueness: Geraniol-D6 (Major) is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and MS for studying molecular structures and dynamics. The deuterium atoms provide distinct signals that help in the detailed analysis of compounds .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
(2E)-2,4,4-trideuterio-7-methyl-3-(trideuteriomethyl)octa-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i3D3,6D2,7D |
InChI Key |
GLZPCOQZEFWAFX-ATDUBDHSSA-N |
Isomeric SMILES |
[2H]/C(=C(/C([2H])([2H])[2H])\C([2H])([2H])CC=C(C)C)/CO |
Canonical SMILES |
CC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




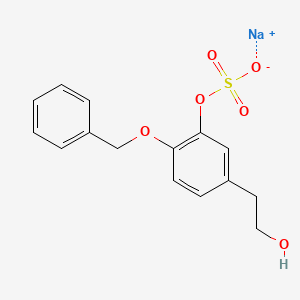
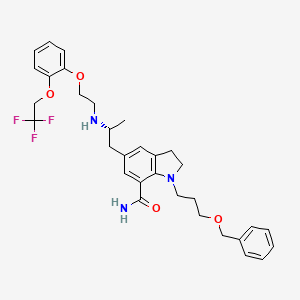
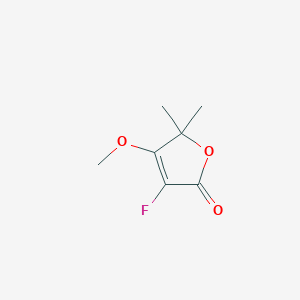
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)
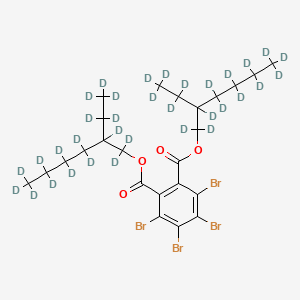
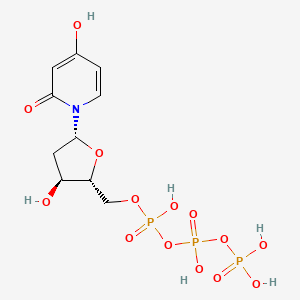

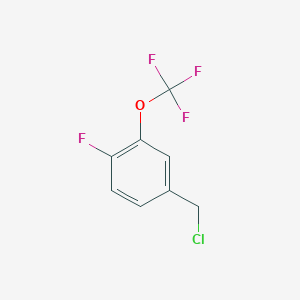
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
